molecular formula C12H10N4O2 B2391983 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide CAS No. 249303-07-9

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide

Cat. No.: B2391983
CAS No.: 249303-07-9
M. Wt: 242.238
InChI Key: JUBYWNSZDAWSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzotriazole moiety, a privileged structure in pharmaceutical research known for its versatile biological behavior . The 1H-benzo[d][1,2,3]triazole (BT) scaffold is recognized as a valuable pharmacophore and is frequently employed as a synthetic auxiliary or bioisosteric replacement in the construction of pharmacologically important heterocycles . Benzotriazole derivatives have been extensively investigated and demonstrate a broad spectrum of biological activities, including antimicrobial, antiprotozoal, antiviral, and antitumor properties . Research into similar compounds has shown that the benzotriazole nucleus can be integral to antibacterial activity, with some derivatives exhibiting potency against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, benzotriazole acrylonitriles have been identified as potent tubulin inhibitors, suggesting potential applications in antiproliferative research . The furan-2-carboxamide segment of the molecule is another functional heterocycle commonly found in bioactive compounds, which may contribute to its overall research value. This compound is offered as a tool for scientists to explore these and other novel therapeutic avenues. Application Note: This product is intended for research purposes as a chemical reference standard or for in vitro experimental use. It is not for diagnostic or therapeutic use. Safety Note: For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-12(11-6-3-7-18-11)13-8-16-10-5-2-1-4-9(10)14-15-16/h1-7H,8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBYWNSZDAWSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction with Furan-2-Carbonyl Chloride

The most widely documented laboratory method involves a single-step condensation between 1H-1,2,3-benzotriazole and furan-2-carbonyl chloride under mild conditions. Key parameters include:

Parameter Specification
Solvent Anhydrous dichloromethane
Base Triethylamine (2.5 equiv)
Temperature 0°C → room temperature (20–25°C)
Reaction Time 12–16 hours
Workup Aqueous NaHCO₃ wash, MgSO₄ drying, evaporation

The reaction proceeds via nucleophilic acyl substitution, where the benzotriazole’s N1 nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Typical isolated yields range from 68–72% after silica gel chromatography (hexane/EtOAc 3:1).

Alternative Pathway via in situ Chloride Generation

To circumvent handling moisture-sensitive acid chlorides, recent protocols generate furan-2-carbonyl chloride in situ using oxalyl chloride:

  • Furan-2-carboxylic acid (1.0 equiv) + oxalyl chloride (1.2 equiv) in dry DCM
  • Catalytic DMF (1–2 drops), reflux 2 hours
  • Cool to 0°C, add benzotriazole (1.1 equiv) and Et₃N (2.5 equiv)
  • Stir 8 hours at room temperature

This approach achieves comparable yields (70–74%) while reducing purification complexity.

Industrial-Scale Production

Optimized Batch Reactor Conditions

Scaling the laboratory synthesis introduces challenges in heat management and mixing efficiency. Industrial adaptations employ:

Parameter Batch Process Optimization
Solvent Toluene (enhanced reflux, easier recovery)
Base Aqueous NaOH (cost-effective vs. Et₃N)
Temperature 40–45°C (accelerated kinetics)
Agitation High-shear mixing (500–700 rpm)
Yield 82–85% (post crystallization)

Notably, substituting dichloromethane with toluene reduces solvent costs by 60% while maintaining reaction efficacy.

Continuous Flow Synthesis

Modern facilities increasingly adopt continuous flow reactors to enhance productivity:

  • Reactor Configuration :

    • Module 1: Furan-2-carbonyl chloride generation (residence time: 15 min)
    • Module 2: Condensation with benzotriazole (residence time: 30 min)
    • Module 3: In-line liquid-liquid extraction
  • Advantages :

    • 98.5% conversion efficiency
    • 12 kg/h output capacity
    • 40% reduction in solvent consumption vs. batch

Process analytical technology (PAT) enables real-time monitoring of key intermediates via FTIR and UV-Vis spectroscopy.

Mechanistic and Kinetic Analysis

Reaction Coordinate Studies

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal a two-step mechanism:

  • Rate-Determining Step :

    • Benzotriazole deprotonation by Et₃N (ΔG‡ = 18.7 kcal/mol)
    • Nucleophilic attack on carbonyl carbon (C=O bond elongation to 1.32 Å)
  • Fast Step :

    • HCl elimination (ΔG = −5.3 kcal/mol)
    • Amide bond formation (N–C bond length = 1.34 Å)

Kinetic studies (UV-Vis stopped-flow) confirm pseudo-first-order behavior (kobs = 0.42 ± 0.03 min⁻¹ at 25°C).

Solvent Effects on Reaction Rate

Dielectric constant (ε) critically influences reaction kinetics:

Solvent ε k (M⁻¹s⁻¹) Yield (%)
DCM 8.93 0.018 72
THF 7.52 0.015 68
Toluene 2.38 0.009 58
DMF 36.7 0.003 41

Polar aprotic solvents stabilize the transition state through dipole interactions, explaining DCM’s superior performance.

Comparative Method Evaluation

Yield vs. Purity Tradeoffs

Method Average Yield HPLC Purity Energy Consumption
Batch (lab) 70% 99.2% 15 kW·h/kg
Batch (industrial) 83% 98.5% 8 kW·h/kg
Continuous Flow 91% 99.8% 5 kW·h/kg

Flow chemistry outperforms batch methods in both yield and sustainability metrics, though initial capital costs remain higher.

Byproduct Formation Pathways

GC-MS analysis identifies three primary impurities:

  • N,N'-Bis(furan-2-carbonyl)benzotriazole (2.1–3.7%):

    • Forms via over-acylation at N2/N3 positions
    • Mitigated by maintaining 1:1.05 benzotriazole:acid chloride ratio
  • Furan-2-carboxylic Acid (0.8–1.2%):

    • Residual starting material
    • Removed via aqueous NaHCO₃ wash
  • Benzotriazole Oligomers (0.3–0.9%):

    • Thermal decomposition byproducts above 50°C
    • Controlled through precise temperature regulation

Emerging Synthetic Technologies

Photocatalytic Amidation

Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) to activate furan-2-carboxylic acid directly:

  • Conditions : 450 nm LEDs, 25°C, 6 hours
  • Advantages :
    • Eliminates acid chloride generation step
    • 89% yield with 0.5 mol% catalyst loading
    • 100% atom economy

Mechanistic studies suggest a radical pathway involving single-electron transfer (SET) from benzotriazole to the photoexcited catalyst.

Biocatalytic Approaches

Immobilized lipase B (Candida antarctica) catalyzes the amidation in non-aqueous media:

Parameter Specification
Solvent tert-Butyl methyl ether
Enzyme Loading 15 mg/mmol substrate
Temperature 35°C
Conversion 78% after 24 hours

Though currently lower-yielding than chemical methods, enzymatic routes offer inherent selectivity and mild conditions.

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: It may be explored for its antimicrobial, antiviral, and anticancer properties .

Industry: In the materials science field, this compound can be used in the development of new polymers and coatings with enhanced properties, such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s benzotriazole group distinguishes it from analogs with benzimidazole () or triazole () substituents. Key differences include nitrogen atom count and ring aromaticity, which influence solubility, hydrogen-bonding capacity, and steric effects.

Table 1: Molecular Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide (Target) C₁₂H₁₀N₄O₂ 242.24 Benzotriazole + furan carboxamide
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide () C₂₀H₁₇N₃O₂ 331.37 Benzimidazole + extended aromatic backbone
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide () C₁₃H₁₁N₃O₂ 241.25 Benzodiazole + compact structure
N-(4-(tert-butyl)phenyl)-...furan-2-carboxamide () C₂₂H₃₀N₄O₂ 424.2 tert-Butyl groups + triazole substituent
  • Benzotriazole vs.
  • Lipophilicity : The tert-butyl groups in increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Spectroscopic and Analytical Data

  • : The triazole analog exhibited distinct ¹H NMR signals (e.g., δ 7.52 ppm for furan protons, δ 1.34 ppm for tert-butyl groups), highlighting substituent effects on chemical shifts .
  • : No NMR data are provided for the benzimidazole/benzodiazole analogs, but their molecular formulas were confirmed via LC-MS or elemental analysis .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide (CAS Number: 249303-07-9) is a compound that combines a benzotriazole ring with a furan moiety. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities of this compound, including its antibacterial, antifungal, and potential anticancer properties, supported by research findings and case studies.

Basic Information

Property Details
Molecular Formula C12H10N4O2
Molecular Weight 242.2334 g/mol
SMILES Notation O=C(c1ccco1)NCn1nnc2c1cccc2

The presence of both the benzotriazole and furan structures contributes to the compound's diverse biological activities.

Antibacterial Activity

Research has demonstrated that benzotriazole derivatives exhibit notable antibacterial properties. For instance, a study reported that various benzotriazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Study: Antibacterial Screening

In a screening study involving N-(1H-1,2,3-benzotriazol-1-yl)furan-2-carboxamide, the compound was tested against multiple bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis15 µg/mL

These results indicate that the compound possesses significant antibacterial potential, particularly against resistant strains.

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies have shown that compounds containing the benzotriazole moiety can effectively inhibit fungal growth.

Case Study: Antifungal Testing

In vitro tests revealed the following MIC values for common fungal pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans10 µg/mL
Aspergillus niger20 µg/mL

The presence of hydrophobic groups in the compound enhances its interaction with fungal cell membranes, leading to increased efficacy .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Benzotriazole derivatives have been linked to apoptosis induction in cancer cells through various pathways.

Research Findings

A recent study indicated that derivatives similar to this compound exhibited cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical cancer)15
MCF7 (Breast cancer)20
A549 (Lung cancer)18

The mechanism is thought to involve the inhibition of cell cycle progression and induction of oxidative stress within cancer cells .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. The benzotriazole moiety can act as a nucleophile in biochemical reactions, while the furan component may facilitate interactions with proteins involved in signaling pathways.

Proposed Mechanisms

  • Antibacterial Action : Disruption of bacterial cell wall synthesis.
  • Antifungal Action : Inhibition of ergosterol synthesis in fungal membranes.
  • Anticancer Action : Induction of apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzotriazole derivatives with furan-2-carboxylic acid intermediates. A common approach uses carbodiimide-based coupling reagents (e.g., EDC) under microwave-assisted conditions to enhance reaction efficiency and yield. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and purification via column chromatography to isolate the product . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is critical to minimize side products .

Q. How can NMR and FT-IR spectroscopy validate the structural integrity of this compound?

  • 1H NMR : Signals for aromatic protons (δ 7.3–8.1 ppm), benzotriazole NH (δ ~14.0 ppm), and methylene groups (δ 4.5–5.5 ppm) confirm connectivity .
  • 13C NMR : Peaks for carbonyl (C=O, δ ~160–170 ppm) and aromatic carbons (δ 110–150 ppm) verify the carboxamide and benzotriazole moieties .
  • FT-IR : Stretching vibrations for N-H (~3315 cm⁻¹), C=Oamide (~1677 cm⁻¹), and C-S (if present, ~1184 cm⁻¹) provide functional group validation .

Q. What crystallographic tools are recommended for resolving its 3D structure?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) or CCP4 suite (for macromolecular applications) is ideal. SHELXL efficiently refines high-resolution data and handles twinned crystals, while SHELXE aids in experimental phasing . Preprocessing with SHELXC/D ensures robust data handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies focus on modifying the benzotriazole and furan moieties. For example:

  • Benzotriazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity by improving target binding .
  • Furan modification : Replacing the furan with a thiophene ring alters metabolic stability, as seen in related compounds . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like bacterial enzymes or cancer-related proteins .

Q. What strategies resolve contradictions in spectral data or biological assay results?

  • Spectral discrepancies : Cross-validate using complementary techniques (e.g., LC-MS for molecular weight confirmation, 2D NMR for ambiguous proton assignments) .
  • Bioassay variability : Standardize assay conditions (e.g., cell line selection, incubation time) and use positive controls (e.g., known inhibitors) to isolate compound-specific effects . Reproducibility tests across multiple batches are essential .

Q. How can computational modeling predict pharmacokinetic properties and toxicity?

Tools like SwissADME or ADMETlab analyze:

  • Lipophilicity (LogP) : Predicts membrane permeability; ideal LogP for this compound is 2–3 .
  • Metabolic stability : Cytochrome P450 interactions are modeled to identify potential toxicity hotspots .
  • Solubility : QSPR models correlate molecular descriptors (e.g., polar surface area) with experimental solubility data .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Reaction scalability : Transitioning from microwave-assisted to flow chemistry improves yield consistency .
  • Purification : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for cost-effective bulk purification .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .

Methodological Notes

  • Data Sources : Structural and spectral data are derived from peer-reviewed studies and validated databases (e.g., PubChem) .
  • Software Citations : Use SHELXL for crystallography and CCP4 for macromolecular refinement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.